
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone, also known as AZETE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has a unique structure that makes it interesting for researchers.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone is not well understood, but it is believed to interact with specific molecular targets in cells. 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has anti-inflammatory, anti-tumor, and anti-oxidant properties. In vivo studies have shown that 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone can reduce the growth of tumors and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has several advantages for lab experiments, including its easy synthesis, high purity, and stable properties. However, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science and organic synthesis. Additionally, research can be conducted to further understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone and its biochemical and physiological effects.
Méthodes De Synthèse
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone can be synthesized through a series of chemical reactions involving morpholine and 3-methyl-4-nitrophenol as starting materials. The synthesis process involves the reduction of the nitro group and the subsequent formation of the azetidine ring. The final product is obtained through purification and isolation procedures.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In material science, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been used as a versatile intermediate for the synthesis of complex molecules.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9-8-14-6-5-12(9)7-10(13)11-3-2-4-11/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPNZRPKYLGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

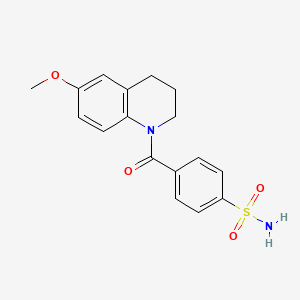
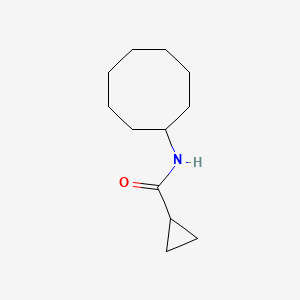
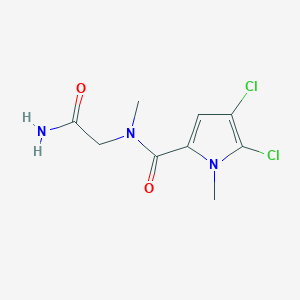
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
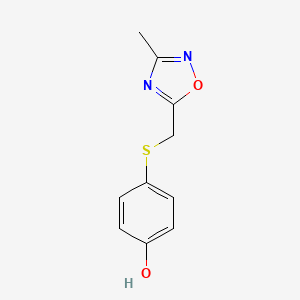
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
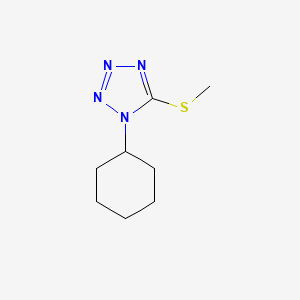
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)